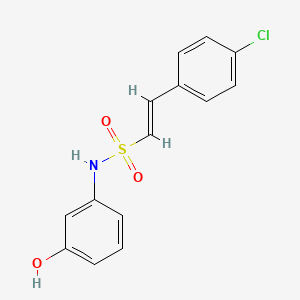

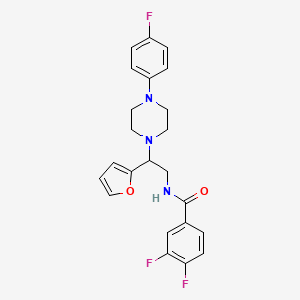

![molecular formula C16H19NO5S2 B2538595 2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2097924-79-1](/img/structure/B2538595.png)

2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a multifunctional molecule that appears to be related to benzofuran derivatives, which are known for their diverse biological activities. The structure suggests the presence of a benzofuran moiety, a sulfonamide group, and a thiophene ring, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method is described in the first paper, where 2-(2-hydroxyphenyl)-2-(isopropylthio)ethanols are prepared and subsequently cyclized to form 1-benzofurans . This process involves a regioselective reaction of phenols with 2-(isopropylthio)ethyl acetate, followed by cyclization with hydrochloric acid. Although the specific compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis by incorporating the appropriate sulfonamide and thiophene components.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a five-membered furan ring. In the second paper, the structure of a related compound, 2-(3-Benzoylthioureido)ethanoic acid, is analyzed, showing dihedral angles between the ethanoic acid fragment, benzene ring, and the central thiourea group . This information provides insight into the spatial arrangement of similar compounds, which is crucial for understanding the molecular interactions and potential biological activity of the compound .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to their reactive sites. The third paper describes the synthesis of a new class of benzofuran derivatives with antimicrobial and antioxidant activities . The synthesis involves a multi-step reaction starting with o-alkyl derivatives of salicyaldehyde, followed by treatment with potassium tert-butoxide and molecular sieves, and subsequent Claisen–Schmidt condensation. These reactions highlight the chemical reactivity of the benzofuran ring and its potential for functionalization, which is relevant for the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their functional groups. The presence of a sulfonamide group, as in the compound of interest, typically increases water solubility and may enhance the compound's ability to interact with biological targets. The thiophene ring contributes to the compound's electronic properties, potentially affecting its reactivity and stability. While the specific properties of 2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol are not detailed in the provided papers, the general properties of benzofuran derivatives and related compounds can be inferred based on the structural components and their known behaviors .

Applications De Recherche Scientifique

Biotechnological Applications

Research has explored the utilization of Rhodococcus species in the biodesulfurization of benzothiophene, a sulfur-containing compound similar in structure to parts of the query compound. This process is significant for the bioremediation of sulfur-containing pollutants, highlighting the environmental application of such compounds (Onaka, Matsui, & Maruhashi, 2002).

Pharmaceutical Research

Sulfonamide and benzofuran derivatives have been studied for their potential pharmaceutical applications, including as inhibitors of carbonic anhydrase, an enzyme target for glaucoma treatment. The presence of sulfonamide functional groups in compounds indicates potential for ocular hypotensive activity, a property of interest in the development of glaucoma therapies (Graham et al., 1989).

Materials Science

Compounds featuring benzothiophene and sulfonamide structures have been utilized in materials science for the synthesis of novel materials. For example, the catalytic oxidative C–H/C–H cross-coupling of (hetero)aromatic sulfonamides with (hetero)arenes, including benzofuran and thiophene derivatives, demonstrates the potential of such compounds in materials development (You Ran et al., 2018).

Analytical Chemistry

In analytical chemistry, derivatives of benzofuran and thiophene have been used for the development of chemically removable derivatization reagents, facilitating the detection and analysis of various substances through liquid chromatography (Hsin‐Lung Wu et al., 1997).

Organic Synthesis

Research into the synthesis of new sulfonamide inhibitors demonstrates the versatility of sulfonamide derivatives, including those with benzofuran and thiophene moieties, in the creation of potent inhibitors for various enzymes, further indicating their utility in drug development and biochemical research (Arslan, Çakır, & Uğraş, 2002).

Mécanisme D'action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .

Biochemical Pathways

Benzofuran derivatives have been shown to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to have a range of effects at the molecular and cellular level, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzofuran derivatives .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S2/c18-5-7-22-16(13-4-8-23-11-13)10-17-24(19,20)14-1-2-15-12(9-14)3-6-21-15/h1-2,4,8-9,11,16-18H,3,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVPRDHZPQEBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2538534.png)